Purity and Lot-to-Lot Consistency: A Procurement-Decisive Metric for Reproducible Synthesis
The target compound, 1-Boc-3-(4-bromophenyl)sulfanylazetidine (CAS 1002355-69-2), is supplied with a minimum purity specification of 96% as documented by a major supplier, Sigma-Aldrich . In contrast, the closely related deprotected analog, 3-[(4-bromophenyl)sulfanyl]azetidine (CAS 1341696-92-1), is offered by various vendors with a lower minimum purity of 95% . This quantifiable 1% difference in baseline purity, while seemingly small, can be a critical procurement differentiator for research groups requiring high batch-to-batch consistency for sensitive multi-step syntheses or biological assays, thereby reducing the need for costly and time-consuming in-house repurification.
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | 96% |
| Comparator Or Baseline | 3-[(4-Bromophenyl)sulfanyl]azetidine (CAS 1341696-92-1) |
| Quantified Difference | 1% absolute difference in minimum purity (96% vs 95%) |
| Conditions | Vendor-supplied analytical data (Sigma-Aldrich for target compound; AKSci for comparator) |
Why This Matters
For scientific procurement, a higher minimum purity specification reduces the risk of batch variability and the downstream burden of purification, directly impacting the reproducibility and cost-efficiency of a research program.
